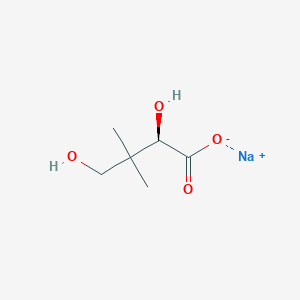
sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate
Overview
Description
Synthesis Analysis
The synthesis of sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate and related compounds involves intricate chemical reactions, often requiring specific conditions and reagents to achieve the desired product. For instance, the synthesis of sodium aminodiboranates showcases the versatility of sodium in forming complex structures with boron and nitrogen. These syntheses are characterized by the formation of sodium salts under specific conditions, demonstrating the reactivity and adaptability of sodium in organic synthesis (Caroff et al., 2022).
Molecular Structure Analysis
The molecular structure of sodium-based compounds reveals intricate details about their configuration and bonding. For example, the study of sodium and its congeners in transition-metal complexes provides insights into the coordination environments and the impact of sodium on the molecular geometry of complexes (Campbell et al., 2011). These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
Sodium compounds participate in a variety of chemical reactions, each showcasing unique reactivity patterns. For instance, the reaction mechanisms involving sodium compounds in the context of hydrolysis conditions illustrate the unexpected pathways and products that can arise from sodium-based reagents (Mukovoz et al., 2018). Understanding these reactions is essential for the development of new synthetic methods and materials.
Physical Properties Analysis
The physical properties of sodium compounds, such as their crystal structures and thermal behaviors, are studied to understand their stability and potential applications. The analysis of sodium phenolate compounds, for example, reveals their coordination chemistry and provides insights into their structural characteristics under different conditions (Binda et al., 2018).
Chemical Properties Analysis
The chemical properties of sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate and related sodium compounds, such as reactivity with other chemicals and stability under various conditions, are critical for their application in different fields. Studies focusing on the reactivity and stability of sodium compounds, such as the disodium salt of 2,5-dihydroxy-1,4-benzoquinone, highlight their potential as materials for energy storage applications (Zhu et al., 2015).
Scientific Research Applications
Chemical Synthesis and Stability : Sodium salts derived from 3,3-dimethylbutanol have been studied for their synthesis and stability. For example, 3,3-dimethylbutyl phosphoric acid, when treated with certain acids, yields sodium salts with notable stability under specific conditions (Cherbuliez, Espejo, Jaccard, & Rabinowitz, 1966).
Thermal Behavior in Alkali Branched Alkanoates : Research into the thermal behavior of branched alkali alkanoates, including sodium 3,3-dimethylbutanoates, has helped to understand their thermal properties. This insight is crucial for applications in materials science and engineering (Sanesi, Ferloni, Spinolo, & Tonelli, 1978).
Applications in NMR Spectroscopy : Sodium 3,3-dimethyl-1-butylsulfosuccinate, a short analogue of AOT surfactant, has been synthesized for high-resolution NMR studies of encapsulated proteins. This demonstrates its utility in biochemical research and protein studies (Shi, Peterson, & Wand, 2005).
Electrochemical Studies : Sodium salts of various substituted alkanoic acids, including 3,3-dimethylbutanoates, have been studied for their electrochemical properties, which is important for applications in battery technology and energy storage systems (Brettle & Cox, 1969).
Biomedical Applications : Sodium salts of 3,3-dimethylbutanoic acid derivatives have been explored in biomedical research, showing potential in antimicrobial and antitumor activities. This demonstrates their relevance in pharmaceutical and medical research (Shaheen, Ali, Rosario, & Shah, 2014).
Sodium-Ion Battery Research : Sodium 3,3-dimethylbutanoates have been investigated as part of research into sodium-ion batteries, which are a more sustainable alternative to lithium-ion batteries. This research is vital for advancing renewable energy technologies and electric vehicles (Clément et al., 2016).
Reaction Mechanism Studies : The reaction mechanisms involving sodium 3,3-dimethylbutanoates have been studied to understand their behavior in various chemical processes. This knowledge is crucial for designing more efficient chemical reactions and processes (Deguchi et al., 2017).
Material Science Applications : Sodium salts like the disodium salt of 2,5-dihydroxy-1,4-benzoquinone have been proposed as anode materials for rechargeable sodium-ion batteries, demonstrating the role of such compounds in developing advanced materials for energy storage (Zhu, Li, Liang, Tao, & Chen, 2015).
properties
IUPAC Name |
sodium;(2R)-2,4-dihydroxy-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4.Na/c1-6(2,3-7)4(8)5(9)10;/h4,7-8H,3H2,1-2H3,(H,9,10);/q;+1/p-1/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIMSSMEPPKSQD-WCCKRBBISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium (2R)-2,4-dihydroxy-3,3-dimethylbutanoate | |
CAS RN |
60979-68-2 | |
| Record name | Sodium D-pantoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060979682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, sodium salt (1:1), (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium D-Pantoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4XH2TQC4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















